molecular formula C21H23NO3S B14549116 Ethyl 2-{[2-(piperidine-1-carbonyl)phenyl]sulfanyl}benzoate CAS No. 62220-63-7

Ethyl 2-{[2-(piperidine-1-carbonyl)phenyl]sulfanyl}benzoate

Cat. No.: B14549116
CAS No.: 62220-63-7
M. Wt: 369.5 g/mol
InChI Key: IJIYDVROSNAZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[2-(piperidine-1-carbonyl)phenyl]sulfanyl}benzoate is a chemical compound that belongs to the class of esters. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-(piperidine-1-carbonyl)phenyl]sulfanyl}benzoate typically involves the esterification of benzoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Additionally, the piperidine ring is introduced through a nucleophilic substitution reaction involving piperidine and a suitable leaving group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(piperidine-1-carbonyl)phenyl]sulfanyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[2-(piperidine-1-carbonyl)phenyl]sulfanyl}benzoate is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-(piperidine-1-carbonyl)phenyl]sulfanyl}benzoate involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the ester group can undergo hydrolysis to release active metabolites. The compound may also inhibit certain enzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Phenyl benzoate

Uniqueness

Ethyl 2-{[2-(piperidine-1-carbonyl)phenyl]sulfanyl}benzoate is unique due to the presence of the piperidine ring, which imparts specific biological activity and chemical reactivity. This distinguishes it from simpler esters like ethyl benzoate or methyl benzoate, which lack the piperidine moiety.

Properties

CAS No.

62220-63-7

Molecular Formula

C21H23NO3S

Molecular Weight

369.5 g/mol

IUPAC Name

ethyl 2-[2-(piperidine-1-carbonyl)phenyl]sulfanylbenzoate

InChI

InChI=1S/C21H23NO3S/c1-2-25-21(24)17-11-5-7-13-19(17)26-18-12-6-4-10-16(18)20(23)22-14-8-3-9-15-22/h4-7,10-13H,2-3,8-9,14-15H2,1H3

InChI Key

IJIYDVROSNAZAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.